4,6-dimorpholino-N-(o-tolyl)-1,3,5-triazin-2-amine hydrochloride
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Overview
Description
4,6-Dimorpholino-N-(o-tolyl)-1,3,5-triazin-2-amine hydrochloride is a synthetic organic compound belonging to the triazine family This compound is characterized by the presence of a triazine ring substituted with morpholine and o-tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimorpholino-N-(o-tolyl)-1,3,5-triazin-2-amine hydrochloride typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.
Substitution Reactions: The introduction of morpholine and o-tolyl groups is achieved through nucleophilic substitution reactions. Morpholine and o-toluidine are reacted with the triazine core in the presence of a suitable base and solvent.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale, batch or continuous processes can be employed to optimize yield and purity.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, filtration, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimorpholino-N-(o-tolyl)-1,3,5-triazin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Solvents: Solvents like dichloromethane, ethanol, and water are frequently employed depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
Scientific Research Applications
Chemistry
In chemistry, 4,6-dimorpholino-N-(o-tolyl)-1,3,5-triazin-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or as a ligand in binding studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4,6-dimorpholino-N-(o-tolyl)-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimorpholino-1,3,5-triazine: Lacks the o-tolyl group, which may affect its reactivity and biological activity.
N-(o-Tolyl)-1,3,5-triazin-2-amine: Lacks the morpholine groups, potentially altering its chemical properties and applications.
4,6-Dimorpholino-N-phenyl-1,3,5-triazin-2-amine: Similar structure but with a phenyl group instead of o-tolyl, which may influence its interactions and uses.
Uniqueness
4,6-Dimorpholino-N-(o-tolyl)-1,3,5-triazin-2-amine hydrochloride is unique due to the combination of morpholine and o-tolyl groups on the triazine core. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-(2-methylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2.ClH/c1-14-4-2-3-5-15(14)19-16-20-17(23-6-10-25-11-7-23)22-18(21-16)24-8-12-26-13-9-24;/h2-5H,6-13H2,1H3,(H,19,20,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXFNSKXKYPOFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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